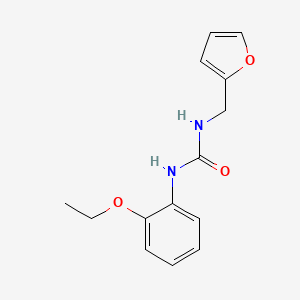1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea
CAS No.:
Cat. No.: VC10630978
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H16N2O3 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 1-(2-ethoxyphenyl)-3-(furan-2-ylmethyl)urea |
| Standard InChI | InChI=1S/C14H16N2O3/c1-2-18-13-8-4-3-7-12(13)16-14(17)15-10-11-6-5-9-19-11/h3-9H,2,10H2,1H3,(H2,15,16,17) |
| Standard InChI Key | VEIJCGBOBLIAKI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)NCC2=CC=CO2 |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)NCC2=CC=CO2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea belongs to the urea family, distinguished by its ethoxyphenyl and furanmethyl substituents. The IUPAC name reflects its substitution pattern: 1-(2-ethoxyphenyl)-3-(furan-2-ylmethyl)urea. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.29 g/mol |
| SMILES Notation | CCOC1=CC=CC=C1NC(=O)NCC2=CC=CO2 |
| InChI Key | VEIJCGBOBLIAKI-UHFFFAOYSA-N |
The ethoxyphenyl group contributes electron-donating effects via the ethoxy substituent, while the furan ring introduces π-electron density, enabling potential interactions with biological targets.
Crystallographic and Spectroscopic Data
Although crystallographic data for this compound are unavailable, related ureas exhibit planar urea cores with torsional angles influenced by substituents. Infrared (IR) spectroscopy of analogous compounds reveals characteristic N–H stretches (~3350 cm) and C=O vibrations (~1640 cm) . Nuclear magnetic resonance (NMR) spectra typically show:
-
H NMR: Ethoxy protons as a triplet (~1.3 ppm), aromatic protons in the 6.5–8.0 ppm range, and urea NH signals as broad singlets (~6.0 ppm).
-
C NMR: Carbonyl carbons at ~155 ppm, furanic carbons at 110–150 ppm, and ethoxy methyl carbons at ~14 ppm .
Synthesis and Optimization Strategies
General Urea Synthesis Pathways
The synthesis of 1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea likely follows established urea preparation methods, such as:
-
Curtius Rearrangement: Isocyanate intermediates generated from acyl azides react with amines.
-
Trichlorosilane-Mediated Reductive Alkylation: Lewis base-catalyzed reactions between aldehydes/ketones and ureas .
A plausible route involves:
-
Synthesis of 2-ethoxyaniline via O-alkylation of 2-aminophenol.
-
Preparation of furan-2-ylmethylamine through reductive amination of furfural.
-
Coupling via trichlorosilane-mediated reductive alkylation :
Reaction Optimization
Key parameters influencing yield include:
-
Solvent Choice: Dichloromethane (DCM) or ethanol/water mixtures improve solubility .
-
Catalyst Loading: Hexamethylphosphoramide (HMPA) at 5 mol% enhances reaction rates .
-
Temperature: Reactions proceed optimally at 0–25°C to minimize side product formation .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
The table below contrasts 1-(2-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea with derivatives:
Thiophene analogs show reduced activity due to poorer hydrogen-bonding capacity, while methoxy groups decrease lipophilicity .
Industrial and Research Applications
Material Science
Ureas with aromatic motifs serve as precursors for:
-
Coordination Polymers: Metal-organic frameworks (MOFs) exploiting urea’s chelating ability.
-
Liquid Crystals: Ethoxyphenyl groups promote mesophase stability.
Agricultural Chemistry
As a scaffold for fungicides, furan-urea hybrids could target chitin synthase in plant pathogens .
Challenges and Future Directions
Research Gaps
-
Toxicity Profiling: No data exist on acute or chronic toxicity.
-
In Vivo Efficacy: Requires validation in animal models.
-
Synthetic Scalability: Current methods lack optimization for industrial production .
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume